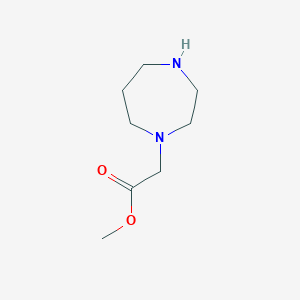

Methyl 2-(1,4-diazepan-1-yl)acetate

Description

Contextualization of 1,4-Diazepane Core Structures in Chemical Synthesis and Methodology

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry. researchgate.net This seven-membered ring containing two nitrogen atoms at positions 1 and 4 provides a flexible yet constrained three-dimensional framework that is amenable to a wide range of chemical modifications. This structural versatility allows for the precise spatial orientation of various functional groups, a critical aspect in the design of molecules that can effectively interact with biological targets.

Derivatives of 1,4-diazepane have been shown to exhibit a broad spectrum of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, and antithrombotic effects. nih.govnih.gov The development of efficient synthetic routes to substituted 1,4-diazepanes is an active area of research, with methods ranging from multicomponent reactions to domino processes involving in situ generation of reactive intermediates. nih.govnih.gov

Significance of the Methyl 2-(1,4-diazepan-1-yl)acetate Moiety within 1,4-Diazepane Chemistry

The significance of the this compound moiety stems from its dual functionality. The 1,4-diazepane ring serves as a robust scaffold, while the methyl acetate (B1210297) group acts as a reactive handle for further chemical transformations. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, providing a straightforward method for introducing diverse substituents.

This is exemplified in the synthesis of a series of N-(4,5-dihydro-1-methyl- nih.govnih.govbenthamdirect.comtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- nih.govbenthamdirect.comdiazepan-1-yl)acetamides, which were investigated as potential positive inotropic agents. In this case, the "2-(1,4-diazepan-1-yl)acetate" core is a clear precursor to the final amide products. The general synthetic approach would likely involve the initial preparation of a suitably substituted 1,4-diazepane, followed by N-alkylation with a haloacetate ester, and subsequent amidation.

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible route would involve the mono-N-alkylation of 1,4-diazepane with a reagent such as methyl bromoacetate (B1195939) in the presence of a suitable base to scavenge the HBr byproduct.

Overview of Research Trajectories for Alkyl 1,4-Diazepane Acetates

Current research involving alkyl 1,4-diazepane acetates is largely directed towards their application in drug discovery and development. The primary trajectory involves using these compounds as intermediates for the synthesis of more elaborate molecules with specific pharmacological targets. The flexibility of the 1,4-diazepane scaffold, combined with the reactivity of the acetate side chain, allows for the creation of large and diverse libraries of compounds for high-throughput screening.

The exploration of these compounds as factor Xa inhibitors for antithrombotic therapy highlights the potential of this molecular framework in targeting enzymes involved in critical biological pathways. nih.gov The core structure of alkyl 1,4-diazepane acetates provides a foundation for the attachment of various pharmacophores that can be tailored to interact with the active sites of specific enzymes or receptors.

Future research is likely to continue to leverage the synthetic accessibility and versatility of alkyl 1,4-diazepane acetates in the quest for new therapeutic agents. Advances in synthetic methodologies will undoubtedly facilitate the generation of even more complex and diverse derivatives, expanding the chemical space available for biological screening.

Data Tables

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound dihydrochloride |

| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₈Cl₂N₂O₂ |

| Molecular Weight | 172.22 g/mol | 245.15 g/mol nih.gov |

| Appearance | Not specified | Not specified |

| Boiling Point | 249.6±30.0 °C (Predicted) | Not available |

| Density | 1.019±0.06 g/cm³ (Predicted) | Not available |

Data for the free base is based on predicted values from chemical supplier databases.

Table 2: Examples of Biologically Active Compounds Derived from the 2-(1,4-Diazepan-1-yl)acetate Scaffold

| Derivative Class | Target/Application | Reference |

| N-substituted-benzyl- nih.govbenthamdirect.comdiazepan-1-yl)acetamides | Positive inotropic agents | |

| Substituted 1,4-diazepane derivatives | Factor Xa inhibitors (antithrombotic) | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,4-diazepan-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)7-10-5-2-3-9-4-6-10/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRNDADTPZFPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Methyl 2 1,4 Diazepan 1 Yl Acetate

Reactivity of the Methyl Ester Group in Methyl 2-(1,4-diazepan-1-yl)acetate

The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, enabling its conversion into a range of other functional groups.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, (1,4-diazepan-1-yl)acetic acid. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid and excess water, reversing the esterification process. nih.gov Basic hydrolysis, or saponification, is an irreversible process that utilizes a base, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. nih.gov The rate of hydrolysis can be influenced by the neighboring amine groups, which can participate in intramolecular catalysis. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be achieved under either acidic or basic conditions. masterorganicchemistry.com This reaction is often driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com While specific studies on the transesterification of this compound are not prevalent, the principles of ester alcoholysis are well-established. ontosight.ai For instance, reacting the methyl ester with a higher boiling point alcohol in the presence of a suitable catalyst would lead to the formation of a new ester.

| Reaction | Reagents and Conditions | Product(s) | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Excess H₂O, Strong Acid (e.g., HCl), Heat | (1,4-Diazepan-1-yl)acetic acid, Methanol | Reversible reaction. nih.gov |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O, Heat | Sodium or Potassium (1,4-diazepan-1-yl)acetate, Methanol | Irreversible reaction. nih.gov |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst, Heat | This compound, Methanol | Equilibrium driven by using the reactant alcohol as solvent. masterorganicchemistry.com |

Amidation and Peptide Coupling Reactions at the Ester Moiety

The methyl ester of this compound can be converted to amides through reaction with primary or secondary amines. This amidation reaction typically requires heating and can be facilitated by the use of a catalyst. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the ester, leading to the elimination of methanol. ontosight.ai

In the context of peptide synthesis, N-substituted amino esters like this compound can serve as the C-terminal amino acid component. The coupling with an N-protected amino acid is typically mediated by a coupling reagent to form a dipeptide. nih.govorgsyn.org Various coupling reagents have been developed to promote efficient peptide bond formation while minimizing side reactions such as racemization. nih.gov The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the desired peptide. google.com

| Reaction | Amine/Amino Acid | Coupling Reagent/Conditions | Product Type |

|---|---|---|---|

| Amidation | Primary or Secondary Amine (R'R''NH) | Heat | N,N-Disubstituted 2-(1,4-diazepan-1-yl)acetamide |

| Peptide Coupling | N-Protected Amino Acid | DCC, HOBt, or other coupling agents | Dipeptide |

Transformations Involving the 1,4-Diazepane Nitrogen Atoms

The two nitrogen atoms within the 1,4-diazepane ring are nucleophilic and can undergo a variety of chemical transformations, including alkylation, acylation, quaternization, and N-oxidation.

Alkylation and Acylation Reactions on the Diazepane Nitrogens

The secondary amine functionalities of the diazepane ring are readily alkylated by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, and the degree of alkylation can be controlled by the stoichiometry of the reactants. Mono- or di-alkylation can be achieved, leading to a variety of substituted diazepane derivatives. nih.govnih.gov The use of a base is often employed to neutralize the hydrogen halide formed during the reaction. nih.gov

Acylation of the diazepane nitrogens can be accomplished using acid chlorides or acid anhydrides. This reaction is a nucleophilic acyl substitution that results in the formation of an amide bond at the nitrogen atom. Similar to alkylation, mono- or di-acylation is possible depending on the reaction conditions and the amount of acylating agent used. The resulting N-acylated derivatives are generally less nucleophilic than the starting amine. nih.gov

| Reaction | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., CH₃CN or DMF) | N-Alkyl or N,N'-Dialkyl-2-(1,4-diazepan-1-yl)acetate |

| N-Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Et₃N or Pyridine), Solvent (e.g., CH₂Cl₂ or THF) | N-Acyl or N,N'-Diacyl-2-(1,4-diazepan-1-yl)acetate |

Quaternization and N-Oxidation of Diazepane Nitrogen Centers

The tertiary amine nitrogens in N-substituted derivatives of this compound can be quaternized by reaction with an excess of a methylating agent, such as methyl iodide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. acs.org The quaternization process involves the nucleophilic attack of the nitrogen atom on the methyl iodide, resulting in a positively charged nitrogen center. nih.gov

N-oxidation of the diazepane nitrogen atoms can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgrsc.org This reaction converts the tertiary amine into an N-oxide, a functional group with distinct chemical and physical properties. The N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic nature of the diazepane ring. acs.org

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Quaternization | Excess Methyl Iodide (CH₃I) | Solvent (e.g., DMF or CH₃CN), Heat | N,N'-Dimethyl-N,N'-diquaternary-(1,4-diazepan-1-yl)acetate salt |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | Solvent (e.g., H₂O or CH₂Cl₂), Room Temperature | Methyl 2-(1,4-diazepan-1-oxide-1-yl)acetate or the corresponding N,N'-dioxide |

Nucleophilic Substitution Reactions on Substituted Diazepanes

Substituted diazepanes derived from this compound can undergo further nucleophilic substitution reactions. For instance, quaternization of the diazepane nitrogens can activate adjacent positions for nucleophilic attack, potentially leading to ring-opening reactions. The reactivity of the substituted diazepane will be highly dependent on the nature of the substituent and the attacking nucleophile. While specific examples for derivatives of this compound are not extensively documented, the general principles of nucleophilic substitution on heterocyclic systems apply. nih.gov

Reactivity of the Acetate (B1210297) Linker in this compound

The acetate linker in this compound presents several avenues for chemical modification, primarily centered around the ester functionality and the adjacent methylene (B1212753) group. The reactivity of this part of the molecule is crucial for its further functionalization and the synthesis of more complex derivatives.

Functionalization of the Methylene Group Adjacent to the Diazepane Ring

The methylene group positioned between the diazepane nitrogen and the carbonyl group of the ester is known as an active methylene group. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrogen atom and the carbonyl group. This acidity allows for the deprotonation of the methylene group by a suitable base to form a stabilized carbanion, or enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation Reactions:

While specific studies on the alkylation of this compound are not extensively documented in publicly available literature, the reactivity of analogous active methylene compounds is well-established. For instance, the alkylation of glycine (B1666218) imines and other α-amino acid esters occurs readily in the presence of a base and an alkylating agent. The general mechanism involves the formation of an enolate which then undergoes nucleophilic attack on an electrophile, such as an alkyl halide.

A typical reaction would proceed as follows:

Deprotonation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), at low temperatures would generate the corresponding enolate.

Nucleophilic Attack: The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of a new carbon-carbon bond at the methylene position.

This type of reaction is fundamental in the synthesis of α-substituted amino acid derivatives and would be expected to proceed efficiently for the title compound, yielding a variety of substituted analogs. The choice of base and reaction conditions can be critical to avoid side reactions, such as self-condensation or reactions at the N-4 position of the diazepane ring.

Condensation Reactions:

The active methylene group can also participate in condensation reactions with aldehydes and ketones, such as in the aldol (B89426) condensation. In this type of reaction, the enolate formed from this compound would act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This would result in the formation of a β-hydroxy ester derivative. Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ester.

A general procedure for an aldol-type condensation would involve:

Formation of the enolate of this compound using a suitable base.

Reaction of the enolate with an aldehyde (e.g., benzaldehyde) or a ketone.

Work-up to isolate the β-hydroxy ester product.

These condensation reactions provide a powerful tool for extending the carbon chain and introducing further functional groups to the molecule.

| Reaction Type | Reagents | Expected Product |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Methyl 2-(1,4-diazepan-1-yl)-2-alkylacetate |

| Aldol Condensation | 1. Base 2. Aldehyde (R-CHO) | Methyl 3-hydroxy-2-(1,4-diazepan-1-yl)-3-alkylpropanoate |

Ring Conformation and Conformational Dynamics of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations. The conformational preferences and the dynamics of ring inversion are influenced by the nature and size of the substituents on the nitrogen atoms.

Research on N,N-disubstituted-1,4-diazepane derivatives has shown through NMR spectroscopy, X-ray crystallography, and molecular modeling that these rings often exist in low-energy twist-boat conformations. nih.govnih.gov This is in contrast to the more common chair conformation observed in six-membered rings like piperazine. The twist-boat conformation can be stabilized by factors such as intramolecular interactions between the substituents on the two nitrogen atoms. nih.gov

The conformational landscape of the 1,4-diazepane ring can be summarized as follows:

| Conformation | Relative Energy | Key Features |

| Twist-Boat | Often the lowest energy | Minimizes torsional and steric strain. nih.gov |

| Boat | Slightly higher in energy | Can be an intermediate in the ring inversion process. |

| Chair | Generally higher in energy | Less favored due to increased torsional strain. |

The specific conformation adopted by this compound in solution and in the solid state will be a result of a complex interplay of steric and electronic effects of the methyl and methyl acetate substituents. The understanding of these conformational dynamics is crucial for designing molecules with specific three-dimensional shapes for targeted biological applications. nih.gov

Derivatization Strategies for Methyl 2 1,4 Diazepan 1 Yl Acetate

C-Substitution and Functionalization of the Diazepane Ring

Modification of the carbon backbone of the 1,4-diazepane ring is a key strategy to influence the conformational properties and biological activity of methyl 2-(1,4-diazepan-1-yl)acetate derivatives. These substitutions can introduce new functionalities, alter steric bulk, and create specific interactions with biological targets.

One approach involves the synthesis of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones. nih.gov In a notable study, a series of these compounds were designed and synthesized as inhibitors of human chymase, an enzyme implicated in cardiovascular diseases. nih.gov The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C6 position is critical for inhibitory potency. For instance, the introduction of a 5-chloro-2-methoxybenzyl group at this position led to a potent inhibitor with an IC₅₀ of 0.027 µM. nih.gov

| Compound | Substituent at C6 | IC₅₀ (µM) |

| (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione | 5-chloro-2-methoxybenzyl | 0.027 |

Introduction of Heteroaryl and Aryl Moieties onto the Diazepane Scaffold

The nitrogen atoms of the 1,4-diazepane ring provide convenient handles for the introduction of various aryl and heteroaryl groups. This strategy is widely employed to explore new chemical space and to develop compounds with specific pharmacological profiles.

For example, a series of N-(4,5-dihydro-1-methyl- nih.govnih.govjocpr.comtriazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl- nih.govnih.govdiazepan-1-yl)acetamides were synthesized and evaluated for their positive inotropic activity. nih.gov In these derivatives, the 1-position of the diazepane ring is functionalized with a complex acetamide (B32628) moiety bearing a triazoloquinoline group, while the 4-position is substituted with various benzyl (B1604629) groups. The most potent compound in this series, 2-(4-(4-methylbenzyl)- nih.govnih.gov-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- nih.govnih.govjocpr.comtriazolo[4,3-a]quinolin-7-yl)acetamide, demonstrated a significant increase in left atrium stroke volume. nih.gov

Another example involves the synthesis of 1-(2-Methylpyridin-4-yl)-1,4-diazepane, where a 2-methylpyridin-4-yl group is attached to the 1-position of the diazepane ring. This substitution introduces an aromatic and hydrogen-bonding capable pyridine (B92270) moiety, which can influence the compound's interaction with biological targets.

| Compound | Substituent at N1 | Substituent at N4 | Biological Activity |

| 2-(4-(4-methylbenzyl)- nih.govnih.gov-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- nih.govnih.govjocpr.comtriazolo[4,3-a]quinolin-7-yl)acetamide | N-(4,5-dihydro-1-methyl- nih.govnih.govjocpr.comtriazolo[4,3-a]quinolin-7-yl)acetamide | 4-methylbenzyl | Positive inotropic agent |

| 1-(2-Methylpyridin-4-yl)-1,4-diazepane | 2-Methylpyridin-4-yl | H | Underexplored |

Synthesis of Bridged and Fused 1,4-Diazepane Acetate (B1210297) Derivatives

Creating bridged and fused ring systems from the 1,4-diazepane scaffold is a sophisticated strategy to constrain the conformation of the seven-membered ring and to introduce novel structural features. These modifications can lead to compounds with enhanced selectivity and potency for their biological targets.

One approach involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to synthesize azetidine-fused 1,4-diazepine derivatives. mdpi.com This method leads to the formation of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones. mdpi.com These fused systems can then undergo further transformations, such as ring-opening of the azetidine (B1206935) moiety, to generate diverse 3-functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com

Another strategy focuses on the synthesis of fused heterocyclic rings incorporating the 1,4-diazepine structure. For instance, substituted 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] nih.govnih.govdiazepin-6(12H)-ones have been prepared. jocpr.com These complex molecules feature a diazepine (B8756704) ring fused with both coumarin (B35378) and thiophene (B33073) heterocycles. jocpr.com

| Fused System | Synthetic Precursor | Key Reaction |

| 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones | 1-(2-bromobenzyl)azetidine-2-carboxamides | Intramolecular C-N cross-coupling |

| Chromeno[3,4-b]thieno[2,3-e] nih.govnih.govdiazepines | 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] nih.govnih.govdiazepin-6(12H)-one hydrochloride | Reaction with cyclic secondary amines |

Development of Chiral Derivatives from this compound

The introduction of chirality into the 1,4-diazepane scaffold is crucial for developing enantioselective drugs, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Chiral derivatives of this compound can be synthesized through various asymmetric methods.

One common strategy is to utilize enantiomerically pure starting materials. For instance, chiral 1,4-diazepanes can be synthesized from enantiomerically pure amino acids. researchgate.net This approach allows for the synthesis of 1,4-diazepanes with defined stereochemistry at specific positions. researchgate.net

Another powerful technique is the "memory of chirality" (MOC), which has been applied to the synthesis of enantiomerically enriched 1,4-benzodiazepin-2-ones. vt.edu This strategy relies on transferring the chirality of an enantiopure starting material to a dynamic reactive intermediate, leading to a stereospecific product without the need for external chiral sources. vt.edu This has been explored for the synthesis of 3,3-disubstituted benzodiazepines containing a "quaternary" stereogenic center. vt.edu

The development of chiral derivatizing agents (CDAs) is also essential for the separation and analysis of chiral molecules. While not a direct synthesis of chiral diazepanes, these agents are critical for their characterization. For example, (R)-BiAC (biaryl axially chiral tag) has been used for the baseline resolution of all proteinogenic amino acids, showcasing the power of chiral reagents in resolving enantiomers. mdpi.com

| Chiral Synthesis Strategy | Description | Example Application |

| Use of Enantiopure Starting Materials | Synthesis begins with a chiral molecule, such as an amino acid, to control the stereochemistry of the final product. | Synthesis of 1,4-diazepanes with substituents at the 1, 2, and 4-positions from enantiomerically pure amino acids. researchgate.net |

| Memory of Chirality (MOC) | The chirality of a starting material is transferred through a reactive intermediate to yield a stereospecific product. | Synthesis of enantiomerically enriched “quaternary” 1,4-benzodiazepin-2-ones. vt.edu |

Spectroscopic and Advanced Structural Elucidation Studies of Methyl 2 1,4 Diazepan 1 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-Dimensional (¹H, ¹³C) NMR for Structural Assignment

For Methyl 2-(1,4-diazepan-1-yl)acetate, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl ester, the acetate (B1210297) methylene (B1212753) group, and the protons on the diazepane ring. The chemical shift of these signals would indicate their electronic environment, and the integration of the peaks would correspond to the number of protons in each unique position. Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the carbons of the diazepane ring.

Hypothetical ¹H and ¹³C NMR Data for this compound Without experimental data, a hypothetical table is provided for illustrative purposes only.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ester) | ~3.7 | ~51 |

| CH₂ (acetate) | ~3.3 | ~58 |

| CH₂ (diazepane ring) | 2.5 - 3.0 | 45 - 60 |

| NH (diazepane ring) | Variable | - |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Multiplicity

Two-dimensional NMR techniques are essential for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the diazepane ring, showing which protons are adjacent to each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). nih.gov This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu For instance, it would show a correlation between the methyl protons of the ester and the carbonyl carbon, confirming the ester functionality.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a soft ionization technique that would be used to accurately determine the mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous confirmation of the molecular formula, C₈H₁₆N₂O₂, by comparing the experimental mass to the calculated mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

For this compound, the key vibrational modes would include:

C=O stretch: A strong absorption in the IR spectrum around 1740 cm⁻¹ would indicate the presence of the ester carbonyl group.

C-O stretch: Absorptions corresponding to the C-O single bonds of the ester would also be expected.

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ would suggest the presence of the secondary amine in the diazepane ring.

C-H stretch: Absorptions for the sp³ C-H bonds of the alkyl groups would be observed around 2850-3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is invaluable for understanding the molecule's shape and intermolecular interactions. For instance, studies on related 1,4-diazepine structures have utilized X-ray crystallography to determine their conformations. nih.gov

Analysis of 1,4-Diazepane Ring Conformations (e.g., Twisted Chair)

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several non-planar arrangements to minimize steric and torsional strain. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like 1,4-diazepane can exist in a variety of low-energy conformations, including chair, boat, twist-boat, and twisted-chair forms. researchgate.netsmu.edulibretexts.org The specific conformation adopted is often influenced by the substitution pattern on the ring.

Research on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists has shown through NMR spectroscopy, X-ray crystallography, and molecular modeling that these molecules can exist in a low-energy twist-boat conformation. nih.gov This conformation is often stabilized by intramolecular interactions, such as π-stacking. nih.gov

The twisted-chair conformation is another key arrangement for seven-membered rings. researchgate.net This conformation, along with the chair form, has been identified in the crystal structures of various 1,4-diazepane derivatives. researchgate.net For example, the crystal structure analysis of several 1,4-diazepanes prepared by the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione (B143835) revealed that the seven-membered ring consistently adopts a twisted-chair conformation. researchgate.net Similarly, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one confirmed a chair conformation for the 1,4-diazepane ring through single-crystal X-ray diffraction. nih.gov

The conformational landscape of these rings can be explored using computational methods and advanced NMR techniques, such as variable temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy, which can provide insights into the dynamic exchange between different conformations in solution.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

For chiral derivatives of this compound, determining the enantiomeric purity and absolute configuration is crucial. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose. documentsdelivered.com Enantiomers, while having identical physical properties in an achiral environment, interact differently with plane-polarized light, leading to distinct CD spectra. nih.gov

The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This approach has been successfully applied to determine the absolute configuration of a chiral 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a related seven-membered heterocyclic system. nih.gov The comparison of the experimental CD curve with the Boltzmann-averaged simulated spectra for different ring conformations allowed for the unambiguous assignment of the absolute configuration. nih.gov

Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (e.e.) of a sample. Methods have been developed that utilize the combined analysis of UV and CD spectra to quantify the proportions of each enantiomer in a mixture. researchgate.net For chiral amines and diamines, derivatization with a chromophoric agent can induce a strong CD signal, which can be correlated with the absolute configuration and enantiomeric composition of the analyte. nih.gov This approach provides a practical method for the stereochemical analysis of such compounds.

Computational and Theoretical Investigations of Methyl 2 1,4 Diazepan 1 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its electronic properties and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Methyl 2-(1,4-diazepan-1-yl)acetate, a DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement.

From this optimized structure, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Significance | Hypothetical Value |

| HOMO Energy | EHOMO | Electron-donating ability | -6.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 5.7 eV |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Ability to attract electrons | 3.65 eV |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Resistance to change in electron distribution | 2.85 eV |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness | 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons | 2.34 eV |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also employed to predict spectroscopic data. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical shifts, when compared to experimental spectra, help confirm the molecule's structure.

Similarly, by calculating the second derivative of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be predicted. This theoretical spectrum aids in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, and C=O stretches.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map for this compound would show regions of negative potential (in red/yellow), likely around the nitrogen atoms and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would highlight areas prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within the molecule, indicating where an electrophile, nucleophile, or radical is most likely to attack.

Conformational Analysis via Computational Methods

Potential Energy Surface Scans for Ring Inversion and Side Chain Rotations

To explore these possibilities, a potential energy surface (PES) scan would be performed. This involves systematically changing specific dihedral angles—those governing the ring's puckering and the rotation of the side chain—and calculating the energy at each step. The results would reveal the energy barriers for converting between different conformations, such as chair and boat forms of the diazepane ring, and identify the most stable conformer(s).

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling can be used to map out the entire pathway of a chemical reaction involving this compound. For instance, the mechanism of its synthesis or a potential hydrolysis reaction could be investigated.

Transition State Analysis of Key Transformations Involving this compound

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the high-energy transition state structures, chemists can understand the feasibility of a reaction pathway and the factors that control its rate. For a molecule such as this compound, key transformations would likely involve reactions at the secondary amine, the tertiary amine, or the ester functional group.

A common reaction involving this compound could be its synthesis via N-alkylation of 1,4-diazepane with a methyl haloacetate. Computational methods, particularly density functional theory (DFT), can be employed to model the transition state of this SN2 reaction. The calculations would help in determining the activation energy, which is crucial for predicting reaction kinetics.

Research Findings:

Theoretical studies on related N-alkylation reactions of cyclic amines have shown that the choice of solvent can significantly influence the activation barrier. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in these calculations to simulate the solvent environment. For the synthesis of this compound, a hypothetical transition state analysis might compare different leaving groups on the acetate (B1210297) moiety (e.g., chloro, bromo, iodo) to determine the most efficient synthetic route.

Below is a hypothetical data table illustrating the sort of findings one might expect from such a study.

| Leaving Group | Solvent | Activation Energy (kcal/mol) | Reaction Rate Constant (s⁻¹) |

| Chloro | Acetonitrile | 22.5 | 1.2 x 10⁻⁴ |

| Bromo | Acetonitrile | 18.7 | 3.5 x 10⁻³ |

| Iodo | Acetonitrile | 15.3 | 9.8 x 10⁻² |

| Chloro | THF | 25.1 | 4.5 x 10⁻⁵ |

| Bromo | THF | 21.2 | 8.9 x 10⁻⁴ |

This table is illustrative and contains hypothetical data.

Investigation of Regio- and Stereoselectivity in Reactions

When a molecule has multiple reactive sites, predicting which site will react is a question of regioselectivity. In the case of further functionalization of this compound, a key challenge would be the selective reaction at the secondary amine (N-4) versus the tertiary amine (N-1). Computational models can predict the relative energies of the transition states for reactions at these two positions.

Stereoselectivity becomes important if chiral reagents are used or if the reaction creates a new stereocenter. While this compound itself is not chiral, reactions on the diazepane ring could introduce chirality. Computational studies can help in understanding the origins of stereoselectivity, for instance, by analyzing the diastereomeric transition states. vt.edu

Research Findings:

For many reactions, the regioselectivity can be rationalized by examining the calculated atomic charges or the frontier molecular orbitals (HOMO and LUMO) of the reactant. For instance, in an electrophilic addition to this compound, the more nucleophilic nitrogen atom would be expected to react. DFT calculations could provide quantitative predictions of the reaction barriers, confirming the preferred site of reaction.

Consider a hypothetical acylation reaction. A computational study might reveal the following:

| Reaction Site | Electrophile | Activation Energy (kcal/mol) | Predicted Product Ratio |

| N-4 (secondary amine) | Acetyl Chloride | 12.1 | >99% |

| N-1 (tertiary amine) | Acetyl Chloride | 28.4 | <1% |

This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations to Explore Dynamic Behavior

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape and dynamic behavior of such molecules over time. myskinrecipes.comnih.gov By simulating the motion of atoms, MD can reveal the preferred conformations in different environments (e.g., in vacuum, in a solvent, or bound to a biological target).

Research Findings:

MD simulations of 1,4-diazepane derivatives have shown that the ring typically exists in a pseudo-chair or boat conformation, with rapid interconversion between them. nih.gov For this compound, simulations could be used to understand how the acetate side chain influences the conformational preference of the diazepane ring and vice versa. This information is critical for understanding its interaction with other molecules, such as biological receptors.

A typical output from an MD simulation would be the relative population of different conformers:

| Conformer | Solvent | Relative Population (%) | Average Lifetime (ps) |

| Pseudo-Chair | Water | 75 | 150 |

| Boat | Water | 20 | 50 |

| Twist-Boat | Water | 5 | 10 |

This table is illustrative and contains hypothetical data.

In Silico Optimization and Virtual Screening of Synthetic Pathways

Computational methods can be used to optimize synthetic pathways by evaluating different reagents, catalysts, and reaction conditions in silico before they are tested in the lab. researchgate.net This can save significant time and resources. For the synthesis of this compound, computational tools could be used to screen for the most effective base or solvent for the N-alkylation step.

Virtual screening is another powerful in silico technique, often used in drug discovery, but it can also be applied to reaction discovery. fip.org One could, for example, screen a virtual library of catalysts for a specific transformation involving this compound to identify candidates with the highest predicted efficiency.

Research Findings:

Recent studies have demonstrated the use of machine learning models trained on reaction data to predict the outcomes of new reactions. nih.gov For a target molecule like this compound, one could use such a model to predict the yield of a given synthetic step under various conditions.

An example of a virtual screening effort to find an optimal base for the deprotonation of the secondary amine in a subsequent reaction might yield the following results:

| Base | Predicted pKa of Conjugate Acid | Predicted Reaction Yield (%) |

| Triethylamine | 10.7 | 65 |

| DBU | 13.5 | 92 |

| Potassium Carbonate | 10.3 | 55 |

| Sodium Hydride | N/A | 98 |

This table is illustrative and contains hypothetical data.

Methyl 2 1,4 Diazepan 1 Yl Acetate As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The diazepane ring serves as a foundational scaffold for constructing a wide array of more complex heterocyclic structures. doi.org Chemists utilize Methyl 2-(1,4-diazepan-1-yl)acetate and its derivatives as starting materials to build fused and substituted heterocyclic systems. The presence of two nitrogen atoms, one of which is a secondary amine, allows for sequential and regioselective functionalization.

For instance, the diazepane skeleton is central to the synthesis of 1,4-diazepane-2-ones, which have been explored as antagonists for biological receptors. doi.org The synthesis often involves a multi-step sequence that begins with the modification of the diazepane core, followed by cyclization reactions to form the target molecule. doi.org One common strategy involves the acylation of the N-H group, followed by further transformations on the side chain to build additional rings or introduce desired functional groups. nih.gov

Furthermore, diazepine (B8756704) derivatives are used to create fused heterocyclic systems of medicinal interest, such as those combining the diazepine ring with coumarin (B35378) and thiophene (B33073) moieties. jocpr.com Synthetic methodologies like the Schmidt reaction, which involves the acid-catalyzed reaction of a ketone with hydrazoic acid, can be employed to expand a six-membered piperidone ring into a seven-membered diazepin-5-one, providing an alternative entry to this versatile scaffold. researchgate.net The resulting diazepinone can then be further elaborated into more complex structures.

Role in Multi-Component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for rapidly building molecular complexity. The structure of this compound, with its nucleophilic secondary amine and the ester group, makes it an ideal candidate for participation in such reactions.

While specific MCRs involving this exact molecule are not extensively documented in leading literature, its functional groups are analogous to substrates used in well-established MCRs. For example, the secondary amine can participate in Mannich-type reactions, reacting with an aldehyde and a carbon-based acid to form more complex amino-alkylated structures.

In a broader context, related heterocyclic systems are often constructed using MCRs. For example, copper-catalyzed four-component reactions have been used to synthesize diverse spirotetrahydrocarbazoles by reacting aldehydes, 2-methylindole, and cyclic dienophiles in one pot. beilstein-journals.org This process involves the in situ formation of both the diene and the dienophile, followed by a Diels-Alder cycloaddition. beilstein-journals.org The principles of MCRs demonstrate the potential for a molecule like this compound to act as a key building block in the efficient, one-pot assembly of intricate molecular frameworks.

Integration into Ligand Architectures for Catalysis (Purely Chemical Context)

The 1,4-diazepane framework is an effective scaffold for designing ligands for metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring that influences the metal's catalytic properties.

The synthesis of diazepane-based ligands typically involves the functionalization of one or both nitrogen atoms of the diazepane ring. A common approach is the acylation or alkylation of the secondary amine. For example, reacting a diazepane derivative with an aroyl chloride introduces an aromatic group, which can be further modified. nih.gov This synthetic flexibility allows for the creation of a library of ligands with varying steric and electronic properties.

More advanced ligand architectures, such as pincer-type ligands, can be developed. This might involve synthesizing a 1,4-diazepane with aryl substituents that can undergo C-H activation to form a metallacycle. nih.gov Palladium-catalyzed reactions are particularly relevant in this context, both for synthesizing the ligands themselves and for their subsequent use in catalysis. mdpi.combenthamdirect.com For example, a palladacycle can be formed through the C-H activation of a 5-phenyl-1,4-benzodiazepin-2-one derivative, creating a stable organometallic complex where the diazepine acts as a ligand. nih.gov

The structure of a diazepane-based ligand has a profound impact on the activity and selectivity of the metal catalyst. By systematically modifying the substituents on the diazepane ring, one can fine-tune the catalyst's performance.

Steric Effects : Introducing bulky groups on the ligand can create a specific chiral environment around the metal center. This steric hindrance can control the approach of substrates, leading to high levels of stereoselectivity (e.g., enantioselectivity or diastereoselectivity) in the catalyzed reaction. Altering the conformation of the seven-membered diazepine ring itself can significantly affect the geometry of the catalytic pocket. chemisgroup.us

Electronic Effects : The electronic properties of the ligand, modulated by electron-donating or electron-withdrawing groups on its periphery, directly influence the electron density at the metal center. An electron-rich metal center may be more active in oxidative addition steps, while an electron-poor center might favor reductive elimination. This control is crucial for optimizing catalytic cycles, such as those in Suzuki and Heck cross-coupling reactions, where palladacycles derived from benzodiazepines have shown catalytic activity. nih.govbenthamdirect.com

The relationship between the ligand's structure and its function allows for the rational design of catalysts tailored for specific chemical transformations. chemisgroup.us

Scaffold for Conformational Constraint Studies in Organic Synthesis

The seven-membered 1,4-diazepane ring is not planar and typically adopts a limited set of low-energy conformations, often described as distorted chair or boat forms. nih.gov This inherent conformational preference makes the diazepane ring an excellent scaffold for studies in physical organic chemistry and stereoselective synthesis.

By incorporating the diazepane moiety into a larger molecule, chemists can impose significant conformational constraints on adjacent parts of the structure. This allows for the study of how the spatial arrangement of functional groups influences reactivity, reaction mechanisms, and stereochemical outcomes. For example, fixing the relative orientation of two reactive groups can favor a specific intramolecular reaction pathway over others.

The synthesis of new diazepane derivatives is sometimes referred to as a "conformational expansion approach" when compared to smaller, more rigid piperidine (B6355638) or piperazine-based structures. nih.gov This "expansion" provides a different set of bond angles and spatial relationships, offering a distinct and valuable tool for investigating structure-activity relationships and for designing molecules with specific three-dimensional shapes.

Application in the Construction of Macrocyclic and Supramolecular Assemblies

The bifunctional nature of the 1,4-diazepane unit, with its two nitrogen atoms, makes it an ideal building block for the construction of macrocycles and more complex supramolecular structures. These large assemblies are of interest in host-guest chemistry, molecular recognition, and the development of molecular sensors.

The synthesis of a diazepane-containing macrocycle can be achieved by linking two or more diazepane units together with appropriate spacer molecules. For example, the reaction of a diazepane with a long-chain diacyl chloride or dialdehyde (B1249045) could lead to the formation of a large ring structure. In some cases, unexpected intermolecular reactions can lead to the formation of dimers, which are themselves macrocyclic structures. researchgate.net

By choosing linkers of specific lengths and rigidities, it is possible to control the size and shape of the resulting macrocyclic cavity. The nitrogen atoms of the diazepane rings can be oriented towards the interior of the cavity, creating a binding site for metal ions or small organic molecules. Further functionalization of the macrocycle, for instance by modifying the ester group of the original this compound building block, can introduce additional binding sites or signaling units for sensing applications.

Future Directions and Emerging Research Avenues for Methyl 2 1,4 Diazepan 1 Yl Acetate

Development of Novel and Highly Efficient Synthetic Routes

The advancement of research into Methyl 2-(1,4-diazepan-1-yl)acetate and its derivatives is intrinsically linked to the efficiency and versatility of its synthesis. While traditional multi-step sequential syntheses exist, the focus is shifting towards more streamlined and atom-economical approaches.

Emerging strategies include:

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Ugi four-component reaction (Ugi-4CR), are being designed to accelerate access to diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to diazepanes. nih.govnih.gov This approach, which combines multiple starting materials in a single step, significantly improves efficiency and allows for the rapid generation of compound libraries. nih.gov

Catalysis with Heteropolyacids (HPAs): Keggin-type heteropolyacids have proven to be superior catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Their strong Brønsted acidity and high oxidative power lead to high yields and shorter reaction times for a wide range of substrates. nih.gov

N-Propargylamine Chemistry: The use of N-propargylamines as versatile building blocks offers a newer route to 1,4-diazepane cores. rsc.org These methods are noted for their high atom economy and shorter synthetic pathways, with detailed mechanistic aspects being a subject of ongoing discussion. rsc.org

Three-Component Catalytic Amino Etherification: A recently developed copper-catalyzed three-component reaction involving alkenes, O-benzoyl hydroxylamines, and silyl (B83357) ethers can produce N-Boc and N-Cbz protected 1,4-diazepane derivatives in good yields. acs.orgacs.org This modular approach allows for the direct installation of diverse functionalities onto the diazepane scaffold. acs.org

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis combining multiple reactants (e.g., Ugi-4CR). | Increased efficiency, diversity, and accelerated access to complex scaffolds. | nih.govnih.gov |

| Heteropolyacid (HPA) Catalysis | Use of Keggin-type HPAs as highly efficient catalysts. | High yields, short reaction times, applicable to various substituted derivatives. | nih.gov |

| N-Propargylamine Precursors | Synthesis from versatile N-propargylamine building blocks. | High atom economy and shorter, more direct synthetic routes. | rsc.org |

| Catalytic Amino Etherification | Copper-catalyzed three-component reaction on alkenes. | Modular approach for producing protected 1,4-diazepane derivatives. | acs.orgacs.org |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The 1,4-diazepane ring contains two secondary amine functionalities, offering rich and complex reactivity. Future research will likely focus on leveraging the distinct electronic and steric environments of these nitrogen atoms to achieve selective transformations.

A key area of investigation involves the controlled alkylation and functionalization of the diazepane core. For instance, studies on the related 1,4-diazepane-6-amine (DAZA) scaffold show that reductive amination can lead to a mixture of mono-, di-, and tri-alkylated products depending on the reaction conditions. nih.gov Understanding and controlling this selectivity is paramount. The subsequent reaction step can involve an unexpected additional nitrogen alkylation, highlighting the complex mechanistic pathways at play. nih.gov

Furthermore, the ester group of this compound provides another handle for chemical modification, such as amidation to form derivatives like N-(4,5-dihydro-1-methyl- nih.govnih.govijpcbs.comtriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- nih.govijpcbs.comdiazepan-1-yl)acetamides, which have been explored as potent inotropic agents. nih.gov The interplay between the reactivity of the ring nitrogens and the acetate (B1210297) side chain opens avenues for developing novel intramolecular cyclizations and multicomponent reactions to build complex, polycyclic systems.

Advanced Computational Modeling for De Novo Design and Mechanistic Insights

Computational chemistry is poised to play a transformative role in the future of 1,4-diazepane acetate research.

Mechanistic Insights: Theoretical tools, particularly Density Functional Theory (DFT), are already being used to study the reaction mechanisms, tautomeric equilibria, and relative stability of intermediates in diazepine (B8756704) synthesis. ijpcbs.com Such studies can elucidate the nucleophilic nature of the different nitrogen atoms and predict the outcomes of reactions. ijpcbs.com Molecular dynamics simulations have also been successfully employed to understand the interactions of diazepane-based ligands with biological targets like the sigma receptor, providing crucial insights for structure-activity relationship (SAR) studies. nih.gov

De Novo Design: The 1,4-diazepane scaffold is an ideal candidate for de novo drug design. Advanced computational frameworks that couple reinforcement learning and deep generative models are emerging to design target-specific inhibitors from a core scaffold. arxiv.org These AI-driven tools can build molecules atom-by-atom within a protein's binding pocket, optimizing for binding affinity, potency, and synthetic accessibility simultaneously. arxiv.org By using the 1,4-diazepane acetate structure as a starting fragment, these methods could rapidly generate novel and highly specific drug candidates for a range of protein targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of reaction control, scalability, and safety. rsc.org This is particularly relevant for multi-step syntheses common in the preparation of complex heterocyclic compounds like this compound. rsc.org

Flow chemistry has been successfully applied to the synthesis of related structures, such as benzodiazepinones, demonstrating its feasibility. nih.gov The precise control over temperature, pressure, and reaction time in microreactors can lead to improved yields and purity while minimizing side reactions. rsc.orgnih.gov Furthermore, automated synthesis platforms, which have been used for the GMP production of related DAZA derivatives, can be integrated with flow reactors. nih.govvapourtec.com This combination allows for high-throughput synthesis and optimization, enabling the rapid generation of compound libraries for screening and accelerating the drug discovery pipeline. nih.gov

Investigation of 1,4-Diazepane Acetates in Materials Science and Functional Organic Chemistry

While the primary focus for 1,4-diazepane derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential in other fields.

Functional Organic Chemistry: The 1,4-diazepane scaffold is well-established in functional organic chemistry, particularly in the design of bioactive molecules. Derivatives have been developed as T-type calcium channel blockers, selective CB2 receptor agonists, and sigma receptor ligands. nih.govnih.govnih.govnih.gov The ability of the diazepane ring to act as a chelating agent for radiometals like Gallium-68 (⁶⁸Ga) further broadens its utility in the development of radiotracers for medical imaging. nih.gov

Materials Science: The application of 1,4-diazepane acetates in materials science is a largely unexplored but promising frontier. Related heterocyclic systems are being integrated into functional materials. For example, multi-step continuous-flow synthesis has been used to create building blocks for carbon nanotubes. rsc.org The 1,4-diazepane structure, with its two nitrogen atoms capable of coordination and hydrogen bonding, could be incorporated into metal-organic frameworks (MOFs) or supramolecular polymers. The acetate functionality provides a convenient point for polymerization or for grafting onto surfaces, potentially leading to new materials with tailored electronic, optical, or recognition properties. The development of efficient syntheses for related 3D fragments like 1,4-thiazepanes for screening libraries also points towards a broader utility in creating diverse chemical matter for materials discovery. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-(1,4-diazepan-1-yl)acetate derivatives with high regioselectivity?

To achieve high regioselectivity, prioritize stepwise functionalization of the diazepane ring and ester moiety. Key steps include:

- Demethylation : Use BBr₃ in dichloromethane (DCM) under inert conditions to cleave methyl groups while preserving the diazepane core .

- Protection-Deprotection : Employ benzyl or tert-butyl groups to shield reactive amines during intermediate steps.

- Purification : Utilize column chromatography (e.g., silica gel, eluting with methanol/DCM gradients) or recrystallization to isolate pure derivatives.

Q. How should researchers validate the structural identity of this compound derivatives post-synthesis?

Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H NMR to confirm proton environments (e.g., diazepane NH at δ 1.5–2.5 ppm, ester methyl at δ 3.6–3.8 ppm). ¹³C NMR to verify carbonyl (δ 170–175 ppm) and diazepane carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions ([M+H]⁺ or [M+Na]⁺) with <5 ppm error.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).

Advanced Research Questions

Q. What computational methodologies are optimal for predicting the interaction of this compound derivatives with epigenetic targets like G9a?

Follow this workflow for molecular docking:

Protein Preparation : Retrieve HDAC8/G9a structures from the RCSB PDB. Use Schrödinger’s Protein Preparation Wizard to optimize hydrogen bonding, assign charges (OPLS-4 force field), and remove crystallographic artifacts .

Ligand Preparation : Generate 3D conformers of derivatives using LigPrep, enumerating ionization states at pH 7.4 ± 2.0.

Grid Generation : Define active sites (e.g., G9a’s substrate-binding pocket) with a 20 ų box.

Docking : Run GLIDE (SP or XP mode) to rank poses by docking score (ΔG < -6 kcal/mol suggests strong binding). Validate results with MD simulations (e.g., Desmond, 100 ns).

Q. Example Docking Results Table :

| Compound | GLIDE Score (kcal/mol) | Key Interactions (Residues) |

|---|---|---|

| 27 | -8.2 | Asp1084, Tyr1154, Lys1169 |

| 28 | -7.9 | Asp1084, Phe1158 |

| 30 | -9.1 | Asp1084, Tyr1154, Lys1169 |

Q. In enzyme inhibition assays, how can researchers control variables when testing this compound derivatives against histone methyltransferases?

- Enzyme Expression : Clone mG9a into E. coli BL21(DE3), induce with 1 mM IPTG at 18°C for 16 hrs, and purify via Ni-NTA affinity chromatography .

- Assay Conditions :

- Substrate: 10 µM histone H3 peptide (residues 1–21).

- Co-factor: 100 µM S-adenosylmethionine (SAM).

- Inhibitor Range: 0.1–100 µM derivatives in DMSO (<1% final).

- Controls : Include BIX-01294 (IC₅₀ ~1.2 µM for G9a) and vehicle-only blanks.

- Data Analysis : Fit dose-response curves to calculate IC₅₀ values (GraphPad Prism, 4-parameter logistic model).

Q. Key Pitfalls :

- SAM degradation: Use fresh aliquots and avoid freeze-thaw cycles.

- Non-specific binding: Pre-treat plates with BSA (0.1% w/v).

Methodological Notes

- Structural Refinement : For crystallographic studies, SHELXL/SHELXS can refine small-molecule structures but require high-resolution data (<1.2 Å) .

- Safety Protocols : While specific SDS data for this compound is limited, general ester-handling guidelines include using nitrile gloves, fume hoods, and neutralizing spills with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.